molecular formula C11H21N3O B7938757 N-Cyclopentyl-1,4-diazepane-1-carboxamide

N-Cyclopentyl-1,4-diazepane-1-carboxamide

Cat. No.: B7938757
M. Wt: 211.30 g/mol
InChI Key: BEFGNKSKUAZRQI-UHFFFAOYSA-N
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Description

N-Cyclopentyl-1,4-diazepane-1-carboxamide is a diazepane-derived carboxamide compound featuring a cyclopentyl group attached to the carboxamide nitrogen. The 1,4-diazepane core provides a seven-membered ring with two nitrogen atoms, enabling hydrogen bonding and conformational flexibility. The cyclopentyl substituent contributes moderate lipophilicity and steric bulk, balancing solubility and metabolic stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-1,4-diazepane-1-carboxamide can be achieved through several methods. One common approach involves the cyclodehydrative three-component reaction of 1,3-dicarbonyls with 1,2-diamines and aromatic aldehydes . This method is efficient and can be performed under solvent- and catalyst-free conditions, making it user-friendly and environmentally benign.

Another method involves the biocatalytic intramolecular asymmetric reductive amination of aminoketones using imine reductases . This approach allows for the synthesis of chiral 1,4-diazepanes with high enantiomeric excess, which is important for pharmaceutical applications.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, efficiency, and the desired enantiomeric purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines.

Scientific Research Applications

N-Cyclopentyl-1,4-diazepane-1-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in pharmaceutical applications, it may interact with enzymes or receptors to exert its effects. The molecular targets and pathways involved are typically studied through biochemical assays and molecular modeling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-Cyclopentyl-1,4-diazepane-1-carboxamide and its analogs:

Compound Name Substituent(s) on Carboxamide Nitrogen Molecular Formula Molecular Weight (g/mol) Key Features Potential Applications/Effects
This compound Cyclopentyl C₁₃H₂₃N₃O* ~245.35* Moderate lipophilicity; balanced steric bulk Likely receptor modulation (e.g., CB2 agonism inferred from analogs)
N-(3-Chlorophenyl)-1,4-diazepane-1-carboxamide 3-Chlorophenyl C₁₂H₁₇Cl₂N₃O 290.19 Electron-withdrawing Cl group; increased aromaticity Enhanced binding to aromaticity-dependent targets (e.g., serotonin receptors)
N-[2-Fluoro-5-(trifluoromethyl)phenyl]-...carboxamide 2-Fluoro-5-(CF₃)phenyl C₁₅H₁₆F₄N₃O₂ 333.28 Strong electron-withdrawing CF₃ group; high lipophilicity Potential CNS activity due to enhanced blood-brain barrier penetration
N-Ethyl-1,4-diazepane-1-carboxamide Ethyl C₈H₁₇N₃O 171.24 Small alkyl group; low steric hindrance Improved solubility but faster metabolic clearance
4-Acetyl-N-{3-[methyl(methylsulfonyl)amino]propyl}-... 3-[Methyl(methylsulfonyl)amino]propyl C₁₃H₂₆N₄O₄S 334.17 Sulfonamide group; polar substituent Enhanced hydrogen bonding for enzyme inhibition (e.g., protease targets)
4-(Thieno[3,2-b]thien-2-ylcarbonyl)-N-[3-(CF₃)phenyl]-... Thienothienyl + 3-CF₃ phenyl C₂₀H₁₈F₃N₃O₂S₂ 453.50 Extended π-system (thiophene rings); high molecular weight Possible use in photodynamic therapy or as a kinase inhibitor

Structural and Electronic Variations

  • Cyclopentyl vs. Aryl-substituted analogs may exhibit stronger receptor binding but poorer solubility .
  • The cyclopentyl group lacks such effects, favoring hydrophobic interactions .

Key Research Findings

  • Receptor Selectivity: Aryl-substituted analogs (e.g., ) show higher affinity for serotonin and cannabinoid receptors, while alkyl derivatives (e.g., ) prioritize solubility .
  • Thermodynamic Stability : Cyclopentyl’s conformational rigidity may reduce entropic penalties during receptor binding compared to flexible alkyl chains .

Biological Activity

N-Cyclopentyl-1,4-diazepane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a seven-membered diazepane ring with a cyclopentyl substituent at one nitrogen atom and a carboxamide functional group. This structural configuration is believed to influence its interaction with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The exact mechanism can vary based on the context in which the compound is applied. For instance, in pharmacological studies, it may modulate enzyme activity or receptor signaling pathways, impacting metabolic processes and cellular functions.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of this compound. It has been investigated for its efficacy against various bacterial strains, including Escherichia coli. The compound acts as an efflux pump inhibitor (EPI), which blocks the activity of bacterial efflux pumps, enhancing the effectiveness of other antibiotics.

Enzyme Inhibition

In vitro studies have shown that this compound exhibits inhibitory effects on several enzymes. For example, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of neurodegenerative diseases. The IC50 values for these enzyme inhibitions suggest moderate potency compared to established inhibitors like rivastigmine .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Variations in the alkyl chain length and substitutions on the diazepane ring have been shown to affect both potency and selectivity. For example:

Compound VariationActivityNotes
N-CyclopentylModerateEffective against E. coli as an EPI
N-HexylHigherExhibited improved AChE inhibition with IC50 values lower than 40 µM
N-MethylLowerSimpler structure led to decreased reactivity

These findings indicate that specific structural features can enhance or diminish biological activity, guiding future drug design efforts.

Study 1: Antibacterial Efficacy

A study evaluating the antibacterial properties of this compound demonstrated significant inhibition against E. coli strains. The compound was found to enhance the effectiveness of standard antibiotics by inhibiting efflux pumps, thus providing a dual mechanism of action that could be beneficial in treating resistant infections.

Study 2: Neuroprotective Potential

In another investigation focusing on neuroprotective effects, this compound was tested for its ability to inhibit AChE. The results indicated that certain derivatives exhibited IC50 values comparable to clinically used drugs, suggesting potential therapeutic applications in Alzheimer's disease treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-Cyclopentyl-1,4-diazepane-1-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions. A common method starts with the formation of the 1,4-diazepane backbone via cyclization of a diamine precursor. The cyclopentyl group is introduced through alkylation or reductive amination, followed by carboxamide formation using an isocyanate or carbodiimide coupling agent. Critical parameters include:

  • Temperature control (e.g., low temperatures for amine protection to prevent side reactions).
  • Solvent selection (e.g., dichloromethane or tetrahydrofuran for solubility and reaction kinetics).
  • Catalyst use (e.g., triethylamine for acid scavenging in carboxamide coupling). Yield optimization requires iterative adjustments to stoichiometry and reaction time, with purity confirmed via HPLC or LC-MS .

Q. How is the structural integrity of this compound validated experimentally?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR spectra identify proton environments and carbon frameworks. For example, the cyclopentyl group’s singlet (δ 1.5–2.0 ppm) and diazepane ring protons (δ 3.0–3.5 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 356.47 for [M+H]+^+ in positive ion mode) .
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and hydrogen-bonding patterns .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

The compound exhibits moderate solubility in polar solvents (e.g., DMSO, methanol) due to its carboxamide and diazepane moieties. Stability studies in PBS (pH 7.4) show degradation <5% over 24 hours at 25°C, but susceptibility to hydrolysis increases under acidic/basic conditions. Storage recommendations include desiccated environments at –20°C to prevent moisture absorption and oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?

SAR strategies involve systematic substitutions:

  • Cyclopentyl vs. Cyclohexyl : Cyclopentyl’s smaller ring enhances conformational rigidity, improving receptor binding affinity compared to bulkier analogs .
  • Carboxamide Modifications : Replacing the carboxamide with a sulfonamide (e.g., as in ) alters hydrogen-bonding capacity and lipophilicity, impacting membrane permeability .
  • Diazepane Ring Functionalization : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability but may reduce solubility . Example Table :
DerivativeModificationBioactivity (IC50_{50})LogP
Parent CompoundNone10 µM2.1
Trifluoromethyl Analog–CF3_3 on phenyl2.5 µM3.4
Sulfonamide Derivative–SO2_2NH2_215 µM1.8

Q. What experimental designs are effective for resolving contradictions in reported enzyme inhibition data?

Discrepancies in enzyme inhibition (e.g., conflicting IC50_{50} values) may arise from assay conditions or off-target effects. Mitigation strategies include:

  • Orthogonal Assays : Validate results using both fluorescence-based and radiometric assays (e.g., ’s kinase profiling vs. SPR binding studies).
  • Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) to benchmark activity .
  • Data Reproducibility : Test compounds across multiple batches to rule out synthetic variability .

Q. How can computational modeling guide the design of this compound analogs with improved pharmacokinetics?

Molecular dynamics (MD) simulations and docking studies predict:

  • Binding Modes : The cyclopentyl group occupies hydrophobic pockets in target enzymes (e.g., CDK4), while the carboxamide forms hydrogen bonds with catalytic residues .
  • ADMET Predictions : Tools like SwissADME estimate bioavailability (e.g., %F = 65–70) and blood-brain barrier penetration (low, due to polar surface area >80 Ų) .

Q. Methodological Guidance

  • Handling Data Contradictions : Apply ’s framework for empirical falsification. For example, if conflicting cytotoxicity data arise, re-test under standardized conditions (e.g., same cell line passage number, serum-free media) and perform meta-analysis of published datasets .
  • Experimental Reproducibility : Document synthetic protocols (e.g., solvent purity, inert atmosphere use) and share raw data (NMR spectra, assay readouts) in supplementary materials .

Properties

IUPAC Name

N-cyclopentyl-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c15-11(13-10-4-1-2-5-10)14-8-3-6-12-7-9-14/h10,12H,1-9H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFGNKSKUAZRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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